Cas no 142744-18-1 (1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N3-methyl-4,6-dinitro-)

1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N3-methyl-4,6-dinitro- structure
142744-18-1 structure
Product Name:1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N3-methyl-4,6-dinitro-
Numero CAS:142744-18-1
MF:C17H23N5O5S
MW:409.460022211075
CID:156947
PubChem ID:3072505
Update Time:2025-04-19

1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N3-methyl-4,6-dinitro- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N3-methyl-4,6-dinitro-
    • 1,3-benzenediamine, N~1~-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N~3~-methyl-4,6-dinitro-
    • 3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-4,6-dinitrobenzene-1,3-diamine
    • BDBM50004667
    • CHEMBL320291
    • DTXSID00162157
    • BRN 5836339
    • 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-methyl-
    • 142744-18-1
    • N-[2-(5-Dimethylaminomethyl-furan-2-ylmethylsulfanyl)-ethyl]-N''-methyl-4,6-dinitro-benzene-1,3-diamine
    • Inchi: 1S/C17H23N5O5S/c1-18-14-8-15(17(22(25)26)9-16(14)21(23)24)19-6-7-28-11-13-5-4-12(27-13)10-20(2)3/h4-5,8-9,18-19H,6-7,10-11H2,1-3H3
    • Chiave InChI: GUSIEDDJDIMRDC-UHFFFAOYSA-N
    • Sorrisi: S(CC1=CC=C(CN(C)C)O1)CCNC1C=C(C(=CC=1[N+](=O)[O-])[N+](=O)[O-])NC

Proprietà calcolate

  • Massa esatta: 409.14219
  • Massa monoisotopica: 409.142
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 9
  • Complessità: 515
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 157Ų

Proprietà sperimentali

  • Densità: 1.369
  • Punto di ebollizione: 585°Cat760mmHg
  • Punto di infiammabilità: 307.6°C
  • Indice di rifrazione: 1.66
  • PSA: 126.72
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.